molecular formula C19H17ClN2 B11673978 N-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

N-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

Cat. No.: B11673978
M. Wt: 308.8 g/mol
InChI Key: CTRFUZMDQARMJR-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science . This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of an appropriate aniline derivative with a suitable cyclopentanone derivative under acidic conditions . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE involves its interaction with specific molecular targets and pathways within cells. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-CHLORO-2-METHYLPHENYL)-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE include other quinoline derivatives such as:

Uniqueness

What sets N-(3-CHLORO-2-METHYLPHENYL)-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE apart from other quinoline derivatives is its specific substitution pattern and the presence of the cyclopenta[b]quinoline moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H17ClN2

Molecular Weight

308.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

InChI

InChI=1S/C19H17ClN2/c1-12-15(20)8-5-10-16(12)22-19-13-6-2-3-9-17(13)21-18-11-4-7-14(18)19/h2-3,5-6,8-10H,4,7,11H2,1H3,(H,21,22)

InChI Key

CTRFUZMDQARMJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C3CCCC3=NC4=CC=CC=C42

Origin of Product

United States

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